molecular formula C16H15BrO4 B590144 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester CAS No. 135586-19-5

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester

Cat. No.: B590144
CAS No.: 135586-19-5
M. Wt: 351.196
InChI Key: IMIHGELRNDVMBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester typically involves the bromination of 3-benzyloxy-4-methoxybenzoic acid methyl ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiolate (KSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester depends on its application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic Acid Methyl Ester: Similar in structure but lacks the benzyloxy group.

    2-Bromo-4-methoxybenzoic Acid: Similar but lacks the ester group.

    2-Bromo-4-methylbenzoic Acid: Similar but has a methyl group instead of a methoxy group.

Uniqueness

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester is unique due to the presence of both the benzyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile intermediate for the synthesis of various complex molecules.

Properties

IUPAC Name

methyl 2-bromo-4-methoxy-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-13-9-8-12(16(18)20-2)14(17)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIHGELRNDVMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657986
Record name Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135586-19-5
Record name Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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